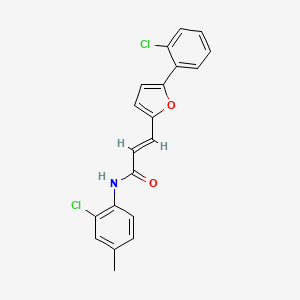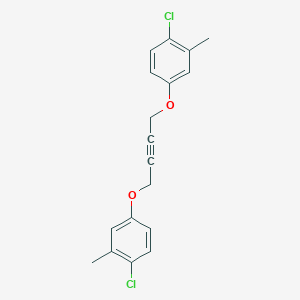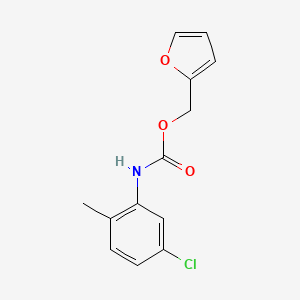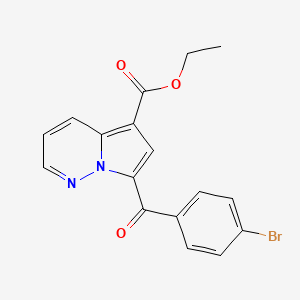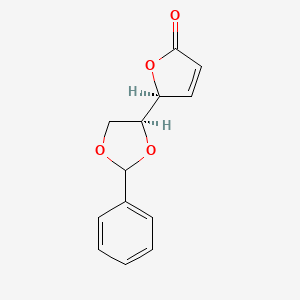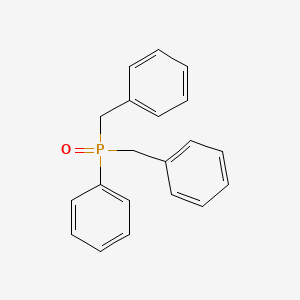
Dibenzyl(phenyl)phosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl(phenyl)phosphine oxide is an organophosphorus compound with the molecular formula C20H19OP It is a phosphine oxide derivative, characterized by the presence of two benzyl groups and one phenyl group attached to a phosphorus atom, which is further bonded to an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibenzyl(phenyl)phosphine oxide can be synthesized through several methods. One common approach involves the oxidation of dibenzyl(phenyl)phosphine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the phosphine being dissolved in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the phosphine with the oxidizing agent. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance the reaction rate .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl(phenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced back to dibenzyl(phenyl)phosphine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl or phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, Grignard reagents.
Major Products
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Dibenzyl(phenyl)phosphine.
Substitution: Various substituted phosphine oxides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dibenzyl(phenyl)phosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the behavior of natural phosphates.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and as an intermediate in the synthesis of other organophosphorus compounds
Wirkmechanismus
The mechanism of action of dibenzyl(phenyl)phosphine oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. In biological systems, it may act as an enzyme inhibitor by binding to active sites and altering enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine oxide: Another phosphine oxide with three phenyl groups.
Tribenzylphosphine oxide: Contains three benzyl groups attached to the phosphorus atom.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: A phosphine oxide with two phenyl groups and a trimethylbenzoyl group.
Uniqueness
Dibenzyl(phenyl)phosphine oxide is unique due to its specific combination of benzyl and phenyl groups, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other phosphine oxides .
Eigenschaften
CAS-Nummer |
24442-45-3 |
|---|---|
Molekularformel |
C20H19OP |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
[benzyl(phenyl)phosphoryl]methylbenzene |
InChI |
InChI=1S/C20H19OP/c21-22(20-14-8-3-9-15-20,16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2 |
InChI-Schlüssel |
LGYXFWWXWCPFHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


